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Compound of Interest

Compound Name: 4-(1-Adamantyl)aniline

Cat. No.: B176474

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 4-(1-Adamantyl)aniline. Due to the limited availability of published experimental spectra for
this specific compound, this guide presents a combination of reported data for closely related
structures and predicted spectroscopic values based on established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS). Detailed, generalized experimental protocols are also provided to enable researchers to
acquire and interpret their own data.

Chemical Structure and Properties

o |[UPAC Name: 4-(1-Adamantyl)aniline

o CAS Number: 1459-48-9

e Molecular Formula: CieH21N

e Molecular Weight: 227.34 g/mol

o Appearance: Off-white to light brown solid[1][2]

e Melting Point: 107-108 °C[1][2]
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Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 4-(1-

Adamantyl)aniline. These predictions are based on the analysis of its constituent parts: a

para-disubstituted aniline ring and a 1-substituted adamantyl group.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 4-(1-Adamantyl)aniline

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~6.8-7.2 Doublet 2H
(ortho to -NH2)
Aromatic protons
~6.5-6.7 Doublet 2H
(meta to -NH2)
~ 3.5 (broad) Singlet 2H -NH:z protons
) Adamantyl -CH
~20-21 Broad Singlet 3H
protons
) Adamantyl -CH2
~18-1.9 Broad Singlet 6H
protons
) Adamantyl -CH:z
~17-18 Broad Singlet 6H

protons

Note: The chemical shifts of the adamantyl protons are based on data for related adamantane

derivatives. The aromatic proton shifts are estimated based on a para-substituted aniline.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 13C NMR Spectral Data for 4-(1-Adamantyl)aniline
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Chemical Shift (6, ppm)

Assignment

~ 145 Aromatic C-NH:z

~ 138 Aromatic C-Adamanty!
~129 Aromatic CH (meta to -NH2)
~ 115 Aromatic CH (ortho to -NH3)
~43 Adamantyl -CH:2

~37 Adamantyl quaternary C

~ 30 Adamantyl -CH

~ 29 Adamantyl -CH:

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent

and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions for 4-(1-Adamantyl)aniline

Wavenumber (cm~?)

Vibration Type Intensity

N-H stretching (asymmetric

3450 - 3300 and symmetric) Medium
3100 - 3000 Aromatic C-H stretching Medium
2950 - 2850 Adamantyl C-H stretching Strong

1620 - 1580 Aromatic C=C stretching Medium
1520 - 1480 Aromatic C=C stretching Medium
1300 - 1250 Aromatic C-N stretching Medium
850 - 810 C-H out-of-plane bending Strong

(para-disubstituted)
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Note: The presence of a strong absorption in the 850-810 cm~1 range is highly indicative of a
1,4-disubstituted (para) benzene ring.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 4-(1-Adamantyl)aniline

m/z Value Proposed Fragment lon Notes

The molecular ion peak is

227 [M]* (Molecular lon)
expected to be observed.
Expected to be a very
135 [C10H1s5]* (Adamantyl cation) prominent, often the base
peak, due to its high stability.
[CeHaNH]* (Fragment from A plausible fragment resulting
92 cleavage of the adamantyl from the loss of the adamantyl
group) group.

Note: Electron ionization (El) is assumed. The fragmentation pattern of adamantane-containing
compounds is often dominated by the stable adamantyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of
4-(1-Adamantyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 4-(1-Adamantyl)aniline for *H NMR and 20-
50 mg for 3C NMR.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

o The height of the solution in the NMR tube should be approximately 4-5 cm.

e Instrument Parameters (Example for a 400 MHz spectrometer):

o 'H NMR:

Observe frequency: 400 MHz
» Solvent: CDCls

» Number of scans: 16-32

» Relaxation delay: 1-2 seconds
» Pulse width: 90°

= Spectral width: -2 to 12 ppm

o 13C NMR:

Observe frequency: 100 MHz

» Solvent: CDCls

= Number of scans: 1024 or more (as needed for good signal-to-noise)
» Relaxation delay: 2-5 seconds

» Pulse program: Proton-decoupled

» Spectral width: 0 to 200 ppm
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» Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

(¢]

[¢]

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCls: & 7.26 for *H, &
77.16 for 13C).

[¢]

[e]

Integrate the peaks in the *H NMR spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):
e Sample Preparation:

o Dissolve a small amount (a few milligrams) of 4-(1-Adamantyl)aniline in a few drops of a
volatile solvent (e.g., dichloromethane or acetone).[4]

o Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or
NacCl).[4]

o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.[4]

e Spectrum Acquisition (FTIR):

[e]

Place the salt plate in the sample holder of the FTIR spectrometer.

o

Acquire a background spectrum of the clean, empty sample compartment.

[¢]

Acquire the sample spectrum.

o

The typical scanning range is 4000 to 400 cm~1.
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o Data Analysis:

o lIdentify the characteristic absorption bands and correlate them to the functional groups
present in 4-(1-Adamantyl)aniline.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology (LC-MS with Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of 4-(1-Adamantyl)aniline (e.g., 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

o Further dilute this stock solution to a final concentration of approximately 1-10 pg/mL with
the mobile phase.

o LC-MS Parameters (Example):
o Liquid Chromatography (LC):
» Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
= Mobile Phase A: Water with 0.1% formic acid.
» Mobile Phase B: Acetonitrile with 0.1% formic acid.

» Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to
elute the compound.

» Flow Rate: 0.2-0.4 mL/min.
» Injection Volume: 1-5 L.
o Mass Spectrometry (MS):

» |onization Mode: Positive Electrospray lonization (ESI+).
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= Scan Range: m/z 50-500.
» Capillary Voltage: 3-4 kV.
» Drying Gas Flow and Temperature: Optimize for the specific instrument.
e Data Analysis:
o lIdentify the peak corresponding to the protonated molecule [M+H]* (expected at m/z 228).

o If fragmentation data is acquired (MS/MS), analyze the daughter ions to confirm the
structure. The adamantyl cation (m/z 135) is a key expected fragment.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or synthesized compound like 4-(1-Adamantyl)aniline.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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